molecular formula C18H19NO4 B13882446 Methyl 2-benzamido-3-(3-methoxyphenyl)propanoate

Methyl 2-benzamido-3-(3-methoxyphenyl)propanoate

Cat. No.: B13882446
M. Wt: 313.3 g/mol
InChI Key: JXYIFOCBHUOYOL-UHFFFAOYSA-N
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Description

Methyl 2-benzamido-3-(3-methoxyphenyl)propanoate is an organic compound with a complex structure that includes a benzamido group, a methoxyphenyl group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-benzamido-3-(3-methoxyphenyl)propanoate typically involves the reaction of 3-methoxybenzaldehyde with benzamide and methyl acrylate under specific conditions. The reaction is often catalyzed by a base such as potassium tert-butoxide in a solvent like tetrahydrofuran at low temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzamido-3-(3-methoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido or methoxyphenyl groups, often using reagents like sodium hydroxide or halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Mechanism of Action

The mechanism of action of Methyl 2-benzamido-3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-benzamido-3-(3-methoxyphenyl)propanoate is unique due to its specific substitution pattern and the presence of both benzamido and methoxyphenyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

methyl 2-benzamido-3-(3-methoxyphenyl)propanoate

InChI

InChI=1S/C18H19NO4/c1-22-15-10-6-7-13(11-15)12-16(18(21)23-2)19-17(20)14-8-4-3-5-9-14/h3-11,16H,12H2,1-2H3,(H,19,20)

InChI Key

JXYIFOCBHUOYOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC(C(=O)OC)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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